

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

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Compound of Interest

Compound Name: 4-(2-Fluorobenzoyl)piperidine
hydrochloride

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Fluorobenzoyl piperidine derivatives are a cornerstone of antipsychotic drug development, particularly as antagonists for dopamine D2 and serotonin 5-HT2A receptors.[1][3] The balance of activity at these receptors is crucial for achieving antipsychotic efficacy while minimizing extrapyramidal side effects.[3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained analogue of the butyrophenone pharmacophore, critical for ligand orientation at the 5-HT2A receptor.[1]

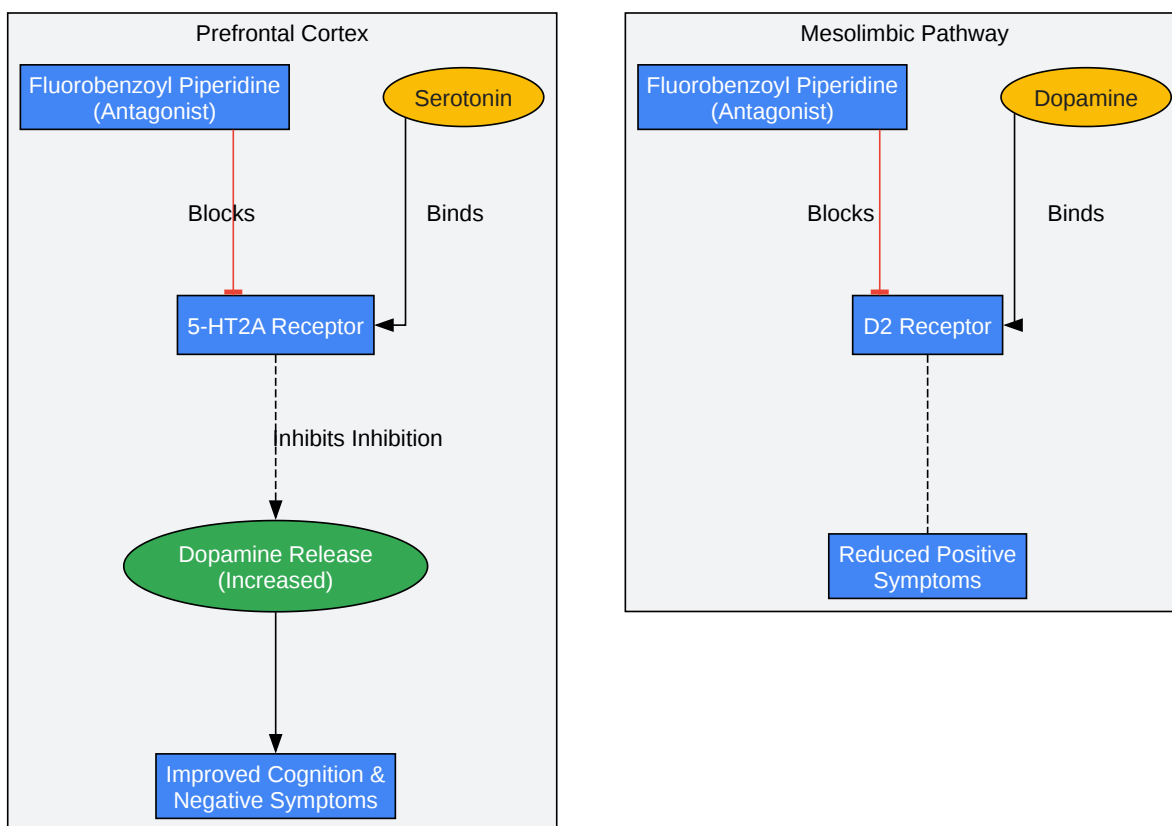
Several compounds have been developed that demonstrate high affinity for these receptors. For instance, certain aminoalkylbenzofuran-4-ones incorporating the p-fluorobenzoyl moiety show remarkable binding to 5-HT2A receptors with pKi values ranging from 7.59 to 7.76, while displaying low affinity for D2 and 5-HT2C receptors.[1] Another study describes novel benzoxazole-piperidine derivatives with high affinities for DA D2, 5-HT1A, and 5-HT2A receptors, positioning them as promising multi-target antipsychotic candidates.[4]

Quantitative Data: Receptor Binding Affinities

Compound Class	Target Receptors	Quantitative Data (pKi / Ki)	Reference
Aminoalkylbenzofuran-4-ones	5-HT2A	pKi: 7.59 - 7.76	[1]
Benzoxazole-piperidine derivatives	D2, 5-HT1A, 5-HT2A	High Affinity (Specific Ki values not detailed in abstract)	[4]
Fused Tricyclic Piperidines	D2, D3, 5-HT1A, 5-HT2A, 5-HT6	High Affinity (Specific Ki values not detailed in abstract)	[5]

Signaling Pathway: Atypical Antipsychotic Mechanism

The therapeutic effect of many atypical antipsychotics is attributed to their combined antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the prefrontal cortex. This dual action is believed to alleviate positive symptoms of psychosis while potentially improving negative and cognitive symptoms.



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Caption: Mechanism of atypical antipsychotics targeting 5-HT2A and D2 receptors.

Neuroprotective Activity: Alzheimer's Disease Targets

The piperidine nucleus is a promising scaffold for developing treatments for neurodegenerative conditions like Alzheimer's disease (AD).[6] Fluorobenzoyl piperidine derivatives have been investigated as inhibitors of key enzymes implicated in AD pathology, such as γ -secretase and acetylcholinesterase (AChE).

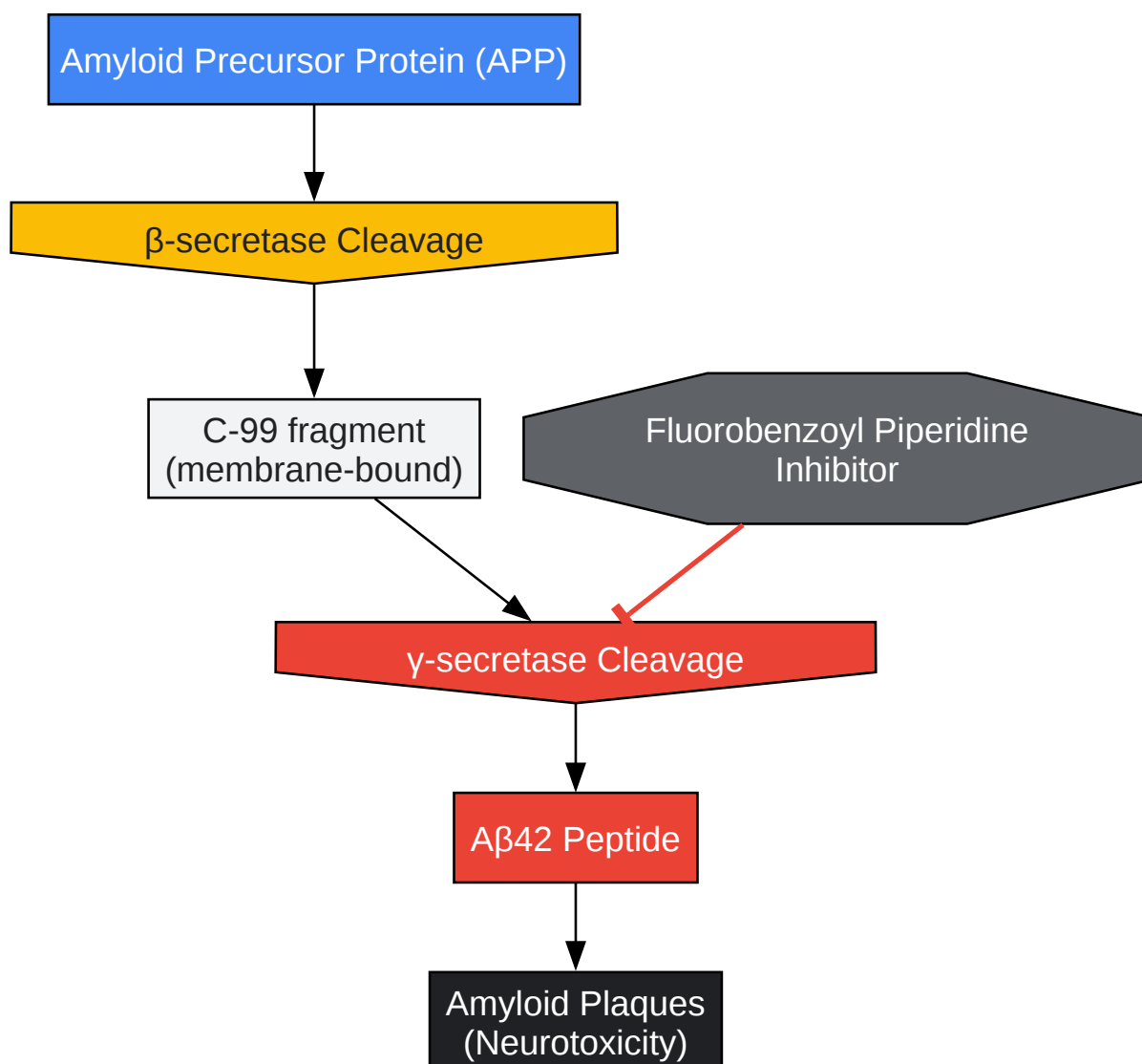
γ -Secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), which produces the amyloid-beta ($A\beta_{42}$) peptide that aggregates to form plaques in the brain.[7] Inhibition of γ -secretase is a therapeutic strategy to prevent the formation of these neurotoxic plaques.[7] Additionally, inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a symptomatic treatment for AD.[8][9]

Quantitative Data: Enzyme Inhibition

Compound Class	Target Enzyme	Quantitative Data (IC ₅₀)	Reference
N-Benzyl piperidine derivatives	Acetylcholinesterase (AChE)	3.22 - 6.89 μ M	[9]
N-Benzyl piperidine derivatives	Histone Deacetylase (HDAC)	0.17 - 0.45 μ M	[9]
N'-(4-benzylpiperidin-1-yl)alkylamines	Acetylcholinesterase (AChE)	2.13 - 6.83 nM	[10]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The amyloidogenic pathway begins with the cleavage of APP by β -secretase, followed by cleavage from γ -secretase. Inhibiting γ -secretase prevents the release of the $A\beta_{42}$ fragment, the primary component of amyloid plaques.



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Caption: Amyloidogenic pathway and the inhibitory action on γ-secretase.

Antimicrobial and Antifungal Activity

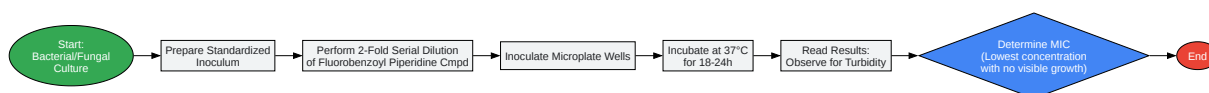
Derivatives of fluorobenzoyl piperidine have demonstrated notable activity against various bacterial and fungal strains. One study investigated a library of 1-fluorobenzoyl-4-arylthiosemicarbazides, finding that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-resistant *Staphylococcus aureus* (MRSA) clinical isolates.^[11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

Compound Class	Target Organism(s)	Quantitative Data (MIC, µg/mL)	Reference
1-Fluorobenzoyl-4-arylthiosemicarbazides	MRSA, S. aureus	7.82 - 31.25	[11]
N-arylbutenyl piperidines	Various bacteria and fungi	Marked activity (specific values not detailed in abstract)	[12]
Piperidin-4-one derivatives	Various bacteria and fungi	Significant activity (specific values not detailed in abstract)	[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is typically determined using a serial microdilution assay, a standard method for assessing antimicrobial activity.



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

The versatile fluorobenzoyl piperidine scaffold has been explored for a range of other therapeutic applications.

- **Monoacylglycerol Lipase (MAGL) Inhibition:** Second-generation benzoylpiperidine derivatives have been developed as reversible MAGL inhibitors. The addition of a second fluorine atom in the para position to the amide moiety was found to increase the inhibition potency significantly, with some compounds showing IC50 values in the nanomolar range. [\[14\]](#)
- **Anticancer Activity:** Antipsychotic drugs from the diphenylbutylpiperidine class, which share structural similarities, have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models, including breast cancer and glioma. [\[15\]](#) This suggests a potential for repurposing or developing new fluorobenzoyl piperidine derivatives as anticancer agents. [\[15\]](#)[\[16\]](#)
- **Leishmanicidal Activity:** A series of piperidine-benzodioxole ester and carbamate derivatives were synthesized and evaluated for activity against *Leishmania amazonensis*. A nitro derivative of this class showed the highest activity with an IC50 of 17.24 μ M and low toxicity against human cells. [\[17\]](#)

Detailed Experimental Protocols

In Vitro MAGL Inhibition Assay

This protocol is based on the methodology for evaluating MAGL inhibitors. [\[14\]](#)

- **Enzyme Preparation:** Recombinant human MAGL is used.
- **Substrate:** 4-Nitrophenyl acetate (4-NPA) is used as the substrate. The hydrolysis of 4-NPA by MAGL produces the chromogenic product 4-nitrophenol.
- **Assay Buffer:** Tris-HCl buffer (e.g., 50 mM, pH 7.4).
- **Procedure:** a. The test compounds (fluorobenzoyl piperidine derivatives) are pre-incubated with the MAGL enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature. b. The reaction is initiated by adding the 4-NPA substrate. c. The increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenol, is monitored over

time using a spectrophotometer or plate reader. d. A control reaction without the inhibitor is run in parallel.

- **Data Analysis:** The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Antimicrobial Microdilution Assay

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[\[11\]](#)

- **Media Preparation:** Cation-adjusted Mueller-Hinton broth is typically used for bacteria, and RPMI-1640 medium for fungi.
- **Inoculum Preparation:** A suspension of the test microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL).
- **Compound Dilution:** The test compound is serially diluted (usually two-fold) in the wells of a 96-well microtiter plate using the appropriate broth.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- **Controls:** Positive (broth + inoculum, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin, cefuroxime) is used as a reference standard.
[\[11\]](#)
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Result Interpretation:** The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Assay for Cytotoxicity/Anticancer Activity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.^[16]

- **Cell Culture:** Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in appropriate media and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).^[16] The cells are allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the fluorobenzoyl piperidine derivatives for a specified duration (e.g., 48 or 72 hours).
- **MTT Addition:** After treatment, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.
- **Formazan Solubilization:** Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the crystals.
- **Absorbance Reading:** The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated for each concentration. The IC₅₀ value (concentration required to inhibit 50% of cell proliferation) is determined.

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